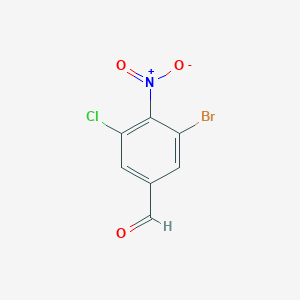

3-Bromo-5-chloro-4-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClNO3 |

|---|---|

Molecular Weight |

264.46 g/mol |

IUPAC Name |

3-bromo-5-chloro-4-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H |

InChI Key |

MLHMNDOVQGCCDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Bromo 5 Chloro 4 Nitrobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of the compound's reactivity, readily undergoing a multitude of transformations that are fundamental in organic synthesis.

The carbonyl carbon of the aldehyde in 3-Bromo-5-chloro-4-nitrobenzaldehyde is electrophilic and thus a prime target for nucleophiles. The strong electron-withdrawing effects of the nitro, bromo, and chloro substituents amplify this electrophilicity. learncbse.in This enhanced reactivity facilitates nucleophilic addition reactions, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

General principles of nucleophilic addition to aldehydes suggest that reactions with nucleophiles like cyanide (from HCN) can occur, leading to the formation of cyanohydrins. byjus.com The rate of these reactions is generally increased by the presence of electron-withdrawing groups on the aromatic ring. learncbse.in

Table 1: Factors Influencing Nucleophilic Addition to Aromatic Aldehydes

| Factor | Effect on Reactivity | Rationale |

| Electron-Withdrawing Groups (e.g., -NO₂, -Br, -Cl) | Increase | These groups enhance the partial positive charge on the carbonyl carbon, making it more attractive to nucleophiles. learncbse.in |

| Electron-Donating Groups | Decrease | These groups reduce the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | Decrease | Bulky groups around the aldehyde can physically obstruct the approach of the nucleophile. byjus.com |

A significant class of reactions for this compound involves condensation with primary amines and their derivatives. These reactions are pivotal for synthesizing molecules with diverse applications. nih.govinternationaljournalcorner.com

The reaction of this compound with primary amines yields Schiff bases, also known as imines. This condensation reaction typically occurs under mild conditions, often catalyzed by a few drops of acid, and involves the formation of a C=N double bond. nih.govnih.gov The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases derived from substituted benzaldehydes are widely studied for their potential biological activities and as ligands in coordination chemistry. nih.govinternationaljournalcorner.com For instance, Schiff bases have been synthesized from various substituted aldehydes, including nitro- and chloro-substituted benzaldehydes, by reacting them with amines in solvents like ethanol. nih.govinternationaljournalcorner.com

Table 2: Representative Schiff Base Synthesis Conditions

| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Product Type | Reference |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Ethanol | Acetic Acid | Schiff Base | nih.gov |

| 3,5-Dichlorosalicylaldehyde | 4-Bromoaniline | Ethanol | Acetic Acid | Schiff Base | internationaljournalcorner.com |

| Methyl 2-(2-formyl-4-nitrophenoxy)butanoate | Aniline | Methanol (B129727) | Acetic Acid | Schiff Base | nih.gov |

Further extending the condensation reactions, this compound is expected to react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. learncbse.inbyjus.com These reactions proceed via a similar mechanism to Schiff base formation.

The synthesis of hydrazones from various aromatic aldehydes is a well-established method, often carried out by refluxing the aldehyde with a hydrazide in an alcoholic solvent. jmchemsci.com For example, a hydrazone has been synthesized from 3-bromo-4-hydroxy-5-methoxybenzaldehyde and (4-nitrophenyl)hydrazine. sigmaaldrich.com Similarly, oximes are readily formed from aldehydes and hydroxylamine, often in a weakly acidic medium. learncbse.inbyjus.com The synthesis of 4-chloro-3-nitrobenzaldehyde (B100839) oxime is a documented example. chemicalbook.com

The aldehyde and nitro groups of this compound can be selectively or simultaneously reduced. The reduction of the aldehyde group leads to the corresponding benzyl (B1604629) alcohol, (3-bromo-5-chloro-4-nitrophenyl)methanol. This can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the nitro group under standard conditions.

More potent reducing agents, or different reaction conditions, can lead to the reduction of the nitro group to an amine. For instance, catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst) or metals in acidic media (like Sn/HCl) can reduce the nitro group to an amino group, yielding 4-amino-3-bromo-5-chlorobenzaldehyde. A complete reduction of both the aldehyde and nitro groups would result in the formation of (4-amino-3-bromo-5-chlorophenyl)methanol.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-bromo-5-chloro-4-nitrobenzoic acid. This transformation can be accomplished using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this purpose. Milder oxidants like Tollens' reagent can also be used, which is a characteristic reaction of aldehydes. byjus.com The presence of the electron-withdrawing groups on the ring does not typically interfere with this oxidation.

Condensation Reactions with Nitrogen-Containing Nucleophiles

Transformations Involving Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine on the aromatic ring opens up possibilities for selective functionalization through reactions that target these halogen atoms. The electronic environment of the ring, significantly influenced by the electron-withdrawing nitro and aldehyde groups, plays a crucial role in the reactivity of these halogens.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group at the para-position and the aldehyde group at the meta-position relative to the halogens. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. csbsju.edulibretexts.org

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, a halogen), followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org The rate of SNAr reactions is influenced by the nature of the leaving group, with iodide being a better leaving group than bromide, which is in turn better than chloride and fluoride (B91410).

In the case of this compound, the positions ortho and para to the activating nitro group are the most susceptible to nucleophilic attack. libretexts.org Therefore, both the bromine at C3 and the chlorine at C5 are activated. However, the position para to the nitro group (C4) is blocked. The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond towards nucleophilic displacement.

| Nucleophile | Reagent(s) | Typical Product(s) | Notes |

| Alkoxide (e.g., Methoxide) | NaOCH3 | 3-Methoxy-5-chloro-4-nitrobenzaldehyde | Selective substitution of the bromine atom is often achievable under controlled conditions. |

| Amine | RNH2 | 3-Amino-5-chloro-4-nitrobenzaldehyde | A wide range of primary and secondary amines can be used as nucleophiles. |

| Thiolate | RSNa | 3-(Alkylthio)-5-chloro-4-nitrobenzaldehyde | Thiolates are generally potent nucleophiles in SNAr reactions. |

This table presents representative SNAr reactions and is based on the general reactivity of similar halogenated nitroaromatics. Specific yields and regioselectivity for this compound would require experimental validation.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of new carbon-carbon bonds at the site of the halogen substituents. rsc.orgsigmaaldrich.comyoutube.com These reactions typically involve the reaction of the aryl halide with an organometallic reagent in the presence of a palladium catalyst and a base.

The relative reactivity of the C-Br and C-Cl bonds in cross-coupling reactions is a key factor in determining the regioselectivity of the transformation. In general, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the bromine atom while leaving the chlorine atom intact.

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (e.g., a boronic acid or ester) as the coupling partner. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Stille Coupling: The Stille reaction employs an organotin reagent as the nucleophilic partner. The mechanism is similar to the Suzuki coupling, proceeding through an oxidative addition-transmetalation-reductive elimination cycle.

| Reaction | Organometallic Reagent | Catalyst/Ligand | Base | Typical Product(s) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Aryl-5-chloro-4-nitrobenzaldehyde |

| Stille | Aryltributylstannane | Pd(PPh3)4 | - | 3-Aryl-5-chloro-4-nitrobenzaldehyde |

This table illustrates potential cross-coupling reactions. The conditions and outcomes are based on established protocols for similar substrates and would need to be optimized for this compound.

Reactions of the Nitro Group

The nitro group is a key functionality that not only influences the reactivity of the aromatic ring but can also be transformed into other valuable functional groups.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amine (aniline derivative) is a fundamental and widely used transformation in organic synthesis. csbsju.eduorganic-chemistry.orgnumberanalytics.comwikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This change in electronic nature can be harnessed for further synthetic manipulations.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. numberanalytics.com

Metal/Acid Reduction: Utilizing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). youtube.com

Transfer Hydrogenation: Employing a hydrogen donor, such as hydrazine or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C.

| Reducing Agent(s) | Solvent | Typical Product |

| H2, Pd/C | Ethanol or Ethyl Acetate | 4-Amino-3-bromo-5-chlorobenzaldehyde |

| Fe, HCl | Ethanol/Water | 4-Amino-3-bromo-5-chlorobenzaldehyde |

| SnCl2·2H2O | Ethanol | 4-Amino-3-bromo-5-chlorobenzaldehyde |

This table provides common conditions for nitro group reduction. The aldehyde functionality may need protection depending on the chosen reducing agent and reaction conditions to avoid side reactions.

Influence of the Nitro Group on Aromatic Reactivity

The nitro group exerts a profound influence on the reactivity of the aromatic ring through its strong electron-withdrawing inductive (-I) and resonance (-M) effects. libretexts.org This electronic pull deactivates the ring towards electrophilic aromatic substitution, making reactions like Friedel-Crafts alkylation or acylation highly unfavorable.

Conversely, this electron deficiency is the primary reason for the high reactivity of the ring towards nucleophilic aromatic substitution, as discussed in section 3.2.1. The nitro group stabilizes the anionic Meisenheimer intermediate, thereby lowering the activation energy for nucleophilic attack. libretexts.org The activating effect is most pronounced at the ortho and para positions relative to the nitro group.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs).

SNAr Reactions: The primary challenge is the selective substitution of one halogen over the other. As mentioned, the C-Br bond is generally more labile than the C-Cl bond in SNAr reactions. By carefully controlling the reaction conditions (e.g., temperature, reaction time, and the nature of the nucleophile), it is often possible to achieve selective substitution of the bromine atom.

Cross-Coupling Reactions: The significant difference in reactivity between C-Br and C-Cl bonds in palladium-catalyzed couplings allows for highly regioselective functionalization at the C-Br position.

Nitro Group Reduction vs. Aldehyde Reactions: The reduction of the nitro group can sometimes be competitive with the reduction of the aldehyde. The choice of reducing agent is critical to achieve chemoselective reduction of the nitro group while preserving the aldehyde. For instance, catalytic hydrogenation under neutral conditions can often selectively reduce the nitro group. Conversely, reagents like sodium borohydride would typically reduce the aldehyde without affecting the nitro group.

Reactions of the Aldehyde Group: The aldehyde group can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions (e.g., Wittig reaction, aldol (B89426) condensation). The choice of reagents and reaction conditions will determine whether these reactions occur in preference to or concurrently with transformations at the halogen or nitro positions.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

The ¹H NMR spectrum of 3-Bromo-5-chloro-4-nitrobenzaldehyde is expected to show distinct signals for the aldehydic and aromatic protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will feature two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and are expected to appear as two distinct signals. The electron-withdrawing effects of the nitro, bromo, and chloro substituents will shift these protons downfield. The proton at the C2 position is anticipated to be a doublet, and the proton at the C6 position will also likely be a doublet, with a small meta-coupling constant (J) typically in the range of 2-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a theoretical prediction based on analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | ~10.0 | Singlet | - |

| Ar-H (C2) | ~8.0 - 8.5 | Doublet | ~2-3 |

The ¹³C NMR spectrum will provide information about each unique carbon atom in this compound. The spectrum is expected to show seven distinct signals, one for the aldehyde carbon and six for the aromatic carbons. The aldehyde carbon (C=O) is typically found in the highly deshielded region of the spectrum, around δ 185-195 ppm.

The aromatic carbons will have chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C4) is expected to be significantly downfield, while the carbons attached to the halogens (C3 and C5) will also be deshielded. The remaining aromatic carbons will appear at chemical shifts typical for substituted benzene rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction based on analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| C-NO₂ | ~150 |

| C-Br | ~120-130 |

| C-Cl | ~130-140 |

| C-H (Aromatic) | ~125-135 |

While no specific 2D NMR data is available, these experiments would be invaluable for confirming the structure of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the two aromatic protons, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would link each aromatic proton signal to its directly attached carbon signal, aiding in the assignment of the aromatic ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal long-range couplings between protons and carbons. For instance, the aldehydic proton would show correlations to the C1 and C2 carbons. The aromatic protons would show correlations to neighboring carbons, which would be crucial in definitively assigning the positions of the bromo, chloro, and nitro substituents.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands.

A strong absorption band corresponding to the C=O stretch of the aldehyde group would be prominent, typically appearing in the range of 1700-1720 cm⁻¹. The presence of the nitro group would be indicated by two strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region below 1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound This table is a theoretical prediction based on analogous compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretch | 1700 - 1720 |

| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. The presence of the nitro group and the aldehyde group, both of which are chromophores, along with the benzene ring, will result in characteristic absorption maxima (λmax). For similar nitro-substituted benzaldehydes, absorption maxima are often observed in the range of 250-300 nm. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex M, M+2, and M+4 pattern for the molecular ion.

Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu) and the loss of the formyl group (-29 amu). The loss of the nitro group (-46 amu) is also a likely fragmentation pathway.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table is a theoretical prediction based on analogous compounds.

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-CHO]⁺ | Loss of the formyl group |

Crystallographic Analysis and Solid State Investigations

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of molecules in the solid state. Studies on hydrazone derivatives formed by the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with hydrazides offer a clear window into these structural properties. researchgate.net For instance, the reaction with 4-chlorobenzohydrazide yields a compound whose crystal structure has been determined, providing a model for the behavior of the 3-bromo-5-chloro-substituted benzene (B151609) ring. researchgate.net

In a representative hydrazone derivative, C₁₄H₉BrCl₂N₂O₂·CH₃OH, the molecule consists of the core hydrazone structure and a methanol (B129727) molecule of crystallization. researchgate.net The geometry of the benzaldehyde-derived portion is largely planar, a common feature for such aromatic systems. The substituent groups (bromo, chloro, and the linkage to the hydrazone) lie nearly coplanar with the benzene ring.

The conformation of the molecule, particularly the orientation of the aldehyde-derived group relative to the ring, is stabilized by the formation of intramolecular hydrogen bonds where applicable, such as in hydroxy-substituted analogs. nih.gov In nitro-substituted chalcones, which share structural similarities, the position of the nitro group has been shown to have a direct effect on the molecular coplanarity. mdpi.com

Crystallographic Data for a Representative Derivative (C₁₄H₉BrCl₂N₂O₂·CH₃OH)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9360(14) |

| b (Å) | 10.070(2) |

| c (Å) | 12.267(3) |

| α (°) | 84.39(3) |

| β (°) | 86.10(3) |

| γ (°) | 80.50(3) |

| Volume (ų) | 839.8(3) |

| Z | 2 |

Data derived from a study on a hydrazone derivative of 3-bromo-5-chloro-2-hydroxybenzaldehyde. researchgate.net

The arrangement of molecules within the crystal lattice, or crystal packing, is governed by a variety of non-covalent interactions. In the crystal structures of hydrazone derivatives of halogenated salicylaldehydes, molecules are often linked into dimers, chains, or more complex 2D and 3D networks. researchgate.net For example, in the isostructural compounds derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde, the hydrazone molecules are linked by methanol molecules of crystallization, forming distinct dimeric structures. researchgate.net These dimers then serve as the building blocks for the extended supramolecular assembly.

The stability and structure of the crystal lattice are maintained by a combination of strong and weak intermolecular forces.

Hydrogen bonds are among the most critical interactions in directing supramolecular assembly. In the crystal structures of hydrazone derivatives of 3-bromo-5-chloro-2-hydroxybenzaldehyde, adjacent molecules are linked via methanol molecules through N–H···O and O–H···O hydrogen bonds, resulting in the formation of dimers. researchgate.net In other related structures, O-H···O hydrogen bonds can form chains that propagate along a crystallographic axis. researchgate.net Weaker C—H···O interactions are also prevalent, with studies on similar nitro-substituted compounds showing these interactions linking molecules into chains and layers. otterbein.edu

Examples of Hydrogen Bonds in a Related Hydrazone Crystal Structure

| Donor-H...Acceptor | Interaction Type | Role in Crystal Packing |

| N-H...O | Intermolecular Hydrogen Bond | Links hydrazone to solvent molecule |

| O-H...O | Intermolecular Hydrogen Bond | Links solvent molecule to hydrazone, forming dimers researchgate.net |

| C-H...O | Weak Hydrogen Bond | Stabilizes packing by forming chains/layers otterbein.edu |

Halogen bonding is a significant directional interaction where an electrophilic region on a halogen atom interacts with a nucleophile, such as an oxygen or nitrogen atom. In crystals of related nitrobenzaldehyde-derived compounds, intermolecular C−Cl···O halogen bonds have been observed with distances shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. researchgate.net These interactions, along with Br···π and Cl···π halogen bonds, play a crucial role in stabilizing the crystal lattice. researchgate.net The presence of bromine, chlorine, and a nitro group on the same aromatic ring in 3-Bromo-5-chloro-4-nitrobenzaldehyde makes it a prime candidate for engaging in such Cl···O and Br···O halogen bonds.

Aromatic rings can interact through π-stacking, where the electron-rich π-systems of adjacent rings align. These interactions are a major contributor to the crystal packing of many aromatic compounds. In related nitro-substituted chalcones, π-π stacking interactions were identified as one of the most important contributors to the crystal packing. mdpi.com Similarly, in a nitro-substituted benzamide (B126) derivative, molecules were found to stack along a crystal axis with centroid–centroid distances of 3.8878 (6) Å, indicative of stabilizing π-stacking interactions. otterbein.edu

Investigation of Intermolecular Interactions

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The likelihood of a molecule to exhibit polymorphism is often linked to its structural flexibility and the presence of multiple sites for intermolecular interactions. For instance, studies on 4-Methoxy-3-nitrobenzaldehyde have revealed the existence of at least three polymorphic forms, highlighting that the nitrobenzaldehyde scaffold is susceptible to forming different packing arrangements. researchgate.net This suggests that this compound may also exhibit polymorphism, driven by the various possible non-covalent interactions.

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid. nih.govnih.gov It involves combining a target molecule with a "co-former" to create a new crystalline solid with a distinct structure. The functional groups on this compound present several opportunities for co-crystal formation. The aldehyde group can act as a hydrogen bond acceptor, while the nitro group's oxygen atoms are also potential hydrogen bond acceptors. The bromine and chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction. nih.govnih.gov The selection of a suitable co-former with complementary functional groups, such as a hydrogen bond donor or a halogen bond acceptor, could lead to the formation of novel co-crystals with tailored properties. The success of co-crystallization often depends on factors like the solubility of the components and the potential for the formation of stable intermolecular synthons. nih.gov

Influence of Halogen and Nitro Groups on Crystal Architecture and Interactions

The nitro group, being a strong electron-withdrawing group, has a profound effect on the electronic distribution of the benzene ring and influences intermolecular interactions. jocpr.com It can decrease the electron density on the aromatic ring, which in turn affects the reactivity of the aldehyde group. jocpr.com In the solid state, the nitro group is a potent hydrogen bond acceptor and can also participate in other non-covalent interactions, such as dipole-dipole interactions and π-π stacking. The position of the nitro group on the benzene ring is known to influence the crystal packing of related compounds. researchgate.net For instance, in isomeric nitrobenzenesulfonylhydrazides, the position of the nitro group dictates the formation of different hydrogen bonding motifs and π-π stacking arrangements. researchgate.net In fluorinated diaminonitrobenzenes, the nitro group participates in N–H⋯O(nitro) hydrogen bonds, contributing to the formation of 2D and 3D supramolecular structures. rsc.org Therefore, in this compound, the interplay between halogen bonding directed by the bromo and chloro groups and the hydrogen bonding and π-stacking influenced by the nitro group would be the primary determinants of the final crystal architecture.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional commonly employed for such studies due to its balance of accuracy and computational efficiency.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-Bromo-5-chloro-4-nitrobenzaldehyde, the benzene (B151609) ring is expected to be planar. The primary conformational flexibility arises from the orientation of the aldehyde (-CHO) and nitro (-NO₂) groups relative to the ring.

Studies on similar substituted benzaldehydes have investigated the existence of conformers based on the orientation of the aldehyde group. researchgate.net For instance, research on 3-chloro-4-methoxybenzaldehyde (B1194993) identified two stable conformers, O-cis and O-trans, with a very small energy difference between them. researchgate.net A similar situation is expected for this compound, where rotation around the C-C bond connecting the aldehyde group to the phenyl ring could lead to different conformers. However, the planarity of the system is largely enforced by the delocalized π-electron system. Quantum chemical calculations, such as those performed on 5-bromo-5-nitro-1,3-dioxane (B1667936) using methods like DFT and MP2, have been used to identify the global minimum on the potential energy surface and map the pathways for conformational changes. researchgate.net

The optimized geometric parameters (bond lengths and angles) can be calculated and compared with experimental data for related structures to validate the computational method. For example, DFT calculations on 5-fluoro, 5-chloro, and 5-bromo-cytosines using the B3LYP functional have shown good agreement between calculated geometries and experimental data. nih.gov

| Parameter | Expected Optimized Value | Basis of Prediction |

| C=O Bond Length | ~1.21 Å | Typical for aromatic aldehydes |

| C-N (Nitro) Bond Length | ~1.48 Å | Typical for nitroaromatics |

| C-Cl Bond Length | ~1.74 Å | DFT studies on chloro-substituted aromatics nih.gov |

| C-Br Bond Length | ~1.90 Å | DFT studies on bromo-substituted aromatics nih.gov |

| O-N-O Angle (Nitro) | ~124° | Typical for nitro groups |

| Ring C-C Bond Lengths | 1.39 - 1.41 Å | Aromatic ring standard |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a fundamental tool for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectra. Theoretical vibrational analysis on related molecules like 3-chloro-4-methoxybenzaldehyde and various chloro-substituted phenyl isocyanates has been performed using the B3LYP method, showing good correlation with experimental spectra. researchgate.netnih.gov

For this compound, characteristic vibrational modes can be predicted:

C=O Stretching: The aldehyde carbonyl group typically shows a strong absorption band. In similar molecules like 5-Bromo-2-Hydroxybenzaldehyde, this is calculated around 1687 cm⁻¹. nih.gov

NO₂ Stretching: The nitro group has symmetric and asymmetric stretching vibrations, which are strong in the IR spectrum.

C-Cl and C-Br Stretching: These vibrations occur in the lower frequency region of the spectrum. For chloro-substituted compounds, the C-Cl stretching vibration is typically found in the 760-505 cm⁻¹ range. researchgate.net

Aromatic C-H and C=C Stretching: These are characteristic of the benzene ring and appear at higher frequencies.

A complete assignment of the observed spectra can be proposed with the aid of Potential Energy Distribution (PED) analysis derived from force-field calculations. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Basis of Prediction |

| Aromatic C-H Stretch | 3100 - 3000 | General for aromatic compounds |

| Aldehyde C-H Stretch | 2900 - 2800 | General for aldehydes |

| C=O Stretch | 1710 - 1680 | Studies on substituted benzaldehydes nih.gov |

| Aromatic C=C Stretch | 1600 - 1450 | General for aromatic compounds |

| NO₂ Asymmetric Stretch | 1570 - 1500 | General for nitroaromatics |

| NO₂ Symmetric Stretch | 1370 - 1300 | General for nitroaromatics |

| C-Cl Stretch | 760 - 505 | Studies on chloro-substituted aromatics researchgate.net |

| C-Br Stretch | 680 - 515 | General for bromo-aromatics |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in determining the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity and suggests that intramolecular charge transfer is more likely to occur. For a related compound studied with DFT at the B3LYP/6–311G(d,p) level, the calculated HOMO-LUMO energy gap was 4.9266 eV. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups. This distribution facilitates charge transfer from the ring to the substituents upon electronic excitation. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify global reactivity.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. irjweb.com |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) maps are 3D visualizations of the electrostatic potential on the electron density surface of a molecule. nih.gov They are invaluable for identifying the reactive sites for electrophilic and nucleophilic attack. nih.govniscpr.res.in The MEP map is color-coded: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the aldehyde and nitro groups. These sites are the most likely to interact with electrophiles. nih.gov

Positive Regions (Blue): Located around the hydrogen atoms of the benzene ring and the aldehyde group, indicating these are sites for potential nucleophilic interaction.

Neutral/Intermediate Regions (Green): Predominantly over the carbon atoms of the phenyl ring and the halogen atoms.

Analysis of the MEP surface provides a clear picture of the charge distribution and helps predict intermolecular interactions. niscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules, including electronic absorption spectra (UV-Vis). scispace.com While standard DFT is a ground-state theory, TD-DFT extends it to calculate transition energies and oscillator strengths, which correspond to the positions and intensities of absorption peaks. chemrxiv.org

Theoretical studies on related molecules like o-nitrobenzaldehyde have used TD-DFT to assign the experimental UV-Vis absorption spectrum. researchgate.net The spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions.

n→π Transitions:* These are typically weaker absorptions at longer wavelengths, involving the promotion of a non-bonding electron (from the oxygen atoms of the CHO or NO₂ groups) to an anti-bonding π* orbital.

π→π Transitions:* These are more intense absorptions at shorter wavelengths, arising from the excitation of an electron from a bonding π orbital (of the aromatic ring) to an anti-bonding π* orbital.

Calculations can be performed in various solvents using implicit solvent models (like the Polarizable Continuum Model, PCM) to analyze the effect of the solvent on the absorption wavelengths.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Molecules that possess a large change in dipole moment upon excitation, often found in systems with strong electron donor and acceptor groups connected by a π-conjugated system, tend to exhibit significant NLO properties.

The structure of this compound, with its aromatic ring acting as a π-bridge and the electron-withdrawing nitro and aldehyde groups, suggests potential for NLO activity. The intramolecular charge transfer (ICT) from the ring to these substituents is a key factor. DFT calculations can be used to predict the NLO properties of a molecule by computing the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Theoretical calculations on molecules with significant HOMO-LUMO energy gaps and charge transfer characteristics have been used to evaluate their potential as NLO materials. researchgate.net

Thermodynamic Property Calculations for Reaction Energetics

Table 1: Hypothetical Thermodynamic Data for this compound

| Thermodynamic Property | Predicted Value (Method: DFT/B3LYP/6-311+G(d,p)) |

| Enthalpy of Formation (gas) | [Data Not Available] |

| Gibbs Free Energy of Formation (gas) | [Data Not Available] |

| Entropy (gas) | [Data Not Available] |

Note: This table is illustrative. Specific values would require dedicated computational studies.

Studies on Tautomeric Equilibria in Derivatives

Tautomerism, the interconversion of structural isomers, is a possibility in derivatives of this compound, particularly if the aldehyde group were to be modified or if the molecule participated in reactions leading to species with mobile protons. For the parent molecule itself, tautomerism is not a prominent feature. However, if we consider a hypothetical derivative, such as a hydroxylated analog where the nitro group is reduced to a hydroxylamine (B1172632) or if the aldehyde is enolized, tautomeric equilibria would become significant.

For instance, in a hypothetical hydroxamic acid derivative, keto-enol and nitroso-oxime tautomerism could be computationally investigated. The relative energies of the different tautomers could be calculated to determine their populations at equilibrium. The solvent environment can also play a crucial role in shifting the tautomeric equilibrium, a phenomenon that can be modeled using implicit or explicit solvent models in computational calculations.

Quantitative Analysis of Intermolecular Interactions via Quantum Chemical Methods

The substituents on the aromatic ring of this compound create distinct regions of positive and negative electrostatic potential on the molecular surface, governing its intermolecular interactions.

Interaction Energy Calculations

The interaction energies between two or more molecules of this compound, or between this molecule and other chemical species, can be quantified using quantum chemical calculations. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or supermolecular calculations with basis set superposition error (BSSE) correction can provide detailed insights into the nature and strength of these interactions, dissecting them into electrostatic, exchange, induction, and dispersion components. The presence of halogens and a nitro group suggests that halogen bonding and π-π stacking interactions could be significant.

Electron Density Analysis (e.g., Quantum Theory of Atoms in Molecules)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. A QTAIM analysis of this compound would reveal bond critical points (BCPs) between atoms, and the properties of these BCPs (such as electron density and its Laplacian) would elucidate the nature of the covalent bonds and any non-covalent interactions. For instance, the presence of a bond path between a halogen atom of one molecule and a nitro-oxygen of another would be indicative of a halogen bond.

Sigma-Hole and Pi-Hole Analysis in Halogenated Systems

The concept of σ-holes and π-holes is crucial for understanding the directional nature of non-covalent interactions involving halogenated compounds.

Sigma-Hole (σ-hole): The bromine and chlorine atoms in this compound are expected to possess a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom along the extension of the C-Br and C-Cl covalent bonds. This positive σ-hole can act as a Lewis acid, interacting favorably with electron-rich sites (Lewis bases) such as the oxygen atoms of the nitro group or the aldehyde group of a neighboring molecule, leading to the formation of halogen bonds. The strength of the σ-hole is influenced by the electronegativity and polarizability of the halogen and the electron-withdrawing power of the rest of the molecule.

Pi-Hole (π-hole): The electron-deficient π-system of the aromatic ring, depleted of electron density by the cumulative effect of the nitro and halogen substituents, can lead to a positive π-hole above and below the plane of the ring. This region can engage in favorable electrostatic interactions with electron-rich π-systems or anions.

A molecular electrostatic potential (MEP) surface calculation would visually represent these σ-hole and π-hole regions, providing a qualitative guide to the molecule's interaction patterns.

Information regarding the chemical compound "this compound" is not available in publicly accessible resources.

Extensive research has been conducted to gather information on "this compound," focusing on its applications in advanced organic synthesis and materials science as per the requested outline. However, no specific data, research findings, or publications detailing the synthesis or application of this particular compound could be located.

The search did yield information on structurally similar compounds, including:

3-Bromo-5-nitrobenzaldehyde

3-Bromo-4-chlorobenzaldehyde

3-Bromo-5-chloro-4-hydroxybenzaldehyde

3-Bromo-5-chlorobenzaldehyde (B66651)

While these related molecules have documented roles as intermediates in various chemical syntheses, the absence of the specific combination of bromo, chloro, and nitro substituents at the 3, 5, and 4 positions, respectively, on the benzaldehyde (B42025) ring in the available literature prevents a scientifically accurate report on "this compound."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.